An In-depth Technical Guide to the Chemical Properties of 6-Chloro-1-hexyne
An In-depth Technical Guide to the Chemical Properties of 6-Chloro-1-hexyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-1-hexyne is a bifunctional organic molecule featuring a terminal alkyne and a primary alkyl chloride. This unique combination of reactive sites makes it a valuable building block in organic synthesis, enabling a variety of transformations for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a discussion of its characteristic reactivity, including key reaction pathways visualized using Graphviz.
Chemical and Physical Properties
The fundamental properties of 6-chloro-1-hexyne are summarized in the tables below, providing a ready reference for experimental design and safety considerations.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 10297-06-0 | [1][2] |
| Molecular Formula | C₆H₉Cl | [1][2][3] |
| Molecular Weight | 116.59 g/mol | [2][3] |
| IUPAC Name | 6-chlorohex-1-yne | [1][2] |
| Synonyms | 5-Hexynyl Chloride, 1-Chloro-5-hexyne | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Density | 0.962 g/mL at 25 °C | [6] |
| Boiling Point | 83 °C at 95 mmHg; 131-146.3 °C at 760 mmHg | [3][7] |
| Refractive Index (n²⁰/D) | 1.451 | [3] |
| Flash Point | 37 °C (98.6 °F) | |
| Solubility | Insoluble in water, soluble in organic solvents.[5] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR | Data available. | [7][8] |
| ¹³C NMR | Data available. | [7] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 116.[9][10] | |
| Infrared (IR) Spectroscopy | Data available, liquid film. | [1][7][11][12] |
| Raman Spectroscopy | Data available. | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of 6-chloro-1-hexyne are provided below. The synthesis protocol is a proposed adaptation of a general and reliable method for converting primary alcohols to alkyl chlorides.
Synthesis of 6-Chloro-1-hexyne from 5-Hexyn-1-ol (B123273)
This procedure details the conversion of 5-hexyn-1-ol to 6-chloro-1-hexyne using thionyl chloride, a common and effective chlorinating agent for primary alcohols.
Reaction Scheme:
Materials and Equipment:
-
5-Hexyn-1-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (optional, as a base)
-
Anhydrous diethyl ether or dichloromethane
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and drying (beakers, flasks, etc.)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place 5-hexyn-1-ol (1 equivalent). Dissolve the alcohol in anhydrous diethyl ether or dichloromethane. The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise from the dropping funnel to the stirred solution.[13] A small amount of pyridine can be added to neutralize the HCl generated.[13] The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitor by TLC or GC). Gentle heating may be required to drive the reaction to completion.
-
Work-up: Carefully quench the reaction by slowly adding cold water or ice to the reaction mixture. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure 6-chloro-1-hexyne.
Purification by Fractional Distillation
Fractional distillation is employed to purify 6-chloro-1-hexyne from any unreacted starting materials or byproducts.
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle
-
Vacuum source and gauge (for vacuum distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude 6-chloro-1-hexyne in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Distillation: Heat the distillation flask gently. The vapor will rise through the fractionating column, and the temperature at the thermometer should be monitored.
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of 6-chloro-1-hexyne at the given pressure (e.g., 83 °C at 95 mmHg). Discard any initial forerun that distills at a lower temperature.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
Reactivity and Reaction Pathways
6-Chloro-1-hexyne's reactivity is dominated by its two functional groups: the terminal alkyne and the primary alkyl chloride. This allows for a range of selective transformations.
Nucleophilic Substitution at the C-Cl Bond
The chlorine atom can be readily displaced by a variety of nucleophiles in an Sₙ2 reaction, making it a versatile precursor for introducing different functionalities at the end of the six-carbon chain.
Caption: Generalized Sₙ2 reaction pathway of 6-chloro-1-hexyne.
Reactions of the Terminal Alkyne
The terminal alkyne is acidic and can be deprotonated by a strong base to form an acetylide, which is a potent nucleophile. This allows for carbon-carbon bond formation, for example, in reactions with aldehydes, ketones, or alkyl halides. The terminal alkyne can also participate in various coupling reactions, such as the Sonogashira coupling.
Intramolecular Cyclization
The presence of two reactive centers in 6-chloro-1-hexyne allows for intramolecular reactions to form cyclic compounds. For instance, after conversion of the alkyne to a nucleophile (e.g., via a Grignard reaction), it can attack the electrophilic carbon bearing the chlorine atom.
Caption: Potential intramolecular cyclization pathway.
Safety and Handling
6-Chloro-1-hexyne is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.
Applications in Synthesis
6-Chloro-1-hexyne serves as a key intermediate in the synthesis of a variety of organic molecules. Its bifunctional nature is exploited in the construction of:
-
Pharmaceuticals and Agrochemicals: As a building block for more complex and biologically active compounds.[2][5]
-
Functionalized Polymers: The terminal alkyne can be used in polymerization reactions, such as the synthesis of polyacetylenes with specific electronic or optical properties.[2]
-
Heterocyclic Compounds: Through intramolecular cyclization reactions.
Conclusion
6-Chloro-1-hexyne is a versatile and valuable reagent in organic synthesis. Its well-defined chemical and physical properties, combined with its dual reactivity, provide chemists with a powerful tool for the construction of a wide array of organic molecules. Understanding its properties, reactivity, and proper handling is crucial for its effective and safe utilization in research and development.
References
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- 5. CAS 10297-06-0: 6-chloro-1-hexyne | CymitQuimica [cymitquimica.com]
- 6. 6-CHLORO-1-HEXYNE | 10297-06-0 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 6-CHLORO-1-HEXYNE(10297-06-0) 1H NMR spectrum [chemicalbook.com]
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- 10. PubChemLite - 6-chloro-1-hexyne (C6H9Cl) [pubchemlite.lcsb.uni.lu]
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